molecular formula C16H20BrNO2 B12784344 N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate CAS No. 87203-74-5

N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate

Cat. No.: B12784344
CAS No.: 87203-74-5
M. Wt: 338.24 g/mol
InChI Key: IDOHRKTZLPSCQM-UHFFFAOYSA-N
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Description

N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate is a complex organic compound. It is characterized by the presence of a methyl group, a dihydroxyphenyl group, and a tolyl group, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the core structure: This might involve the alkylation of a dihydroxyphenyl compound with a tolyl group.

    Methylation: Introduction of the methyl group through methylation reactions.

    Hydrobromide salt formation: The final step often involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:

    Batch reactors: for controlled synthesis.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Affecting biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-(3,4-dihydroxyphenyl)ethylamine: Lacks the tolyl group.

    2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine: Lacks the methyl group.

    N-Methyl-1-(4-tolyl)ethylamine: Lacks the dihydroxyphenyl group.

Uniqueness

N-Methyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide hemihydrate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

87203-74-5

Molecular Formula

C16H20BrNO2

Molecular Weight

338.24 g/mol

IUPAC Name

4-[2-(methylamino)-2-(4-methylphenyl)ethyl]benzene-1,2-diol;hydrobromide

InChI

InChI=1S/C16H19NO2.BrH/c1-11-3-6-13(7-4-11)14(17-2)9-12-5-8-15(18)16(19)10-12;/h3-8,10,14,17-19H,9H2,1-2H3;1H

InChI Key

IDOHRKTZLPSCQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)NC.Br

Origin of Product

United States

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